molecular formula C8H16O4 B8573819 3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid

3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid

Cat. No.: B8573819
M. Wt: 176.21 g/mol
InChI Key: KMSZTNIWLJJBMQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid is an organic compound with a unique structure that includes a methoxyethoxy group attached to a dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a suitable precursor under controlled conditions. One common method involves the esterification of 2-(2-methoxyethoxy)ethanol with a carboxylic acid derivative, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H16O4/c1-8(2,7(9)10)6-12-5-4-11-3/h4-6H2,1-3H3,(H,9,10)

InChI Key

KMSZTNIWLJJBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate (39) (1.83 g, 9.62 mmol) and KOH (2.16 g, 38.5 mmol) in water (20 mL) was stirred at RT for 3 days. The aqueous layer was washed with DCM (3×20 mL) and acidified to pH 1-2 with 6 M HCl (aq.) and extracted with DCM (3×20 mL). The combined organics were dried (MgSO4), filtered and concentrated in vacuo to afford 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid (40) (1.62 g, 96%) as colourless oil: 1H NMR (400 MHz, CDCl3) δ: 3.67-3.65 (m, 2H), 3.56-3.54 (m, 2H), 3.51 (s, 2H), 3.38 (s, 3H), 1.23 (s, 6H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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